molecular formula C11H17N2NaO3S B14445679 5-(Ethylthiomethyl)-5-isobutylbarbituric acid sodium salt CAS No. 73688-60-5

5-(Ethylthiomethyl)-5-isobutylbarbituric acid sodium salt

Cat. No.: B14445679
CAS No.: 73688-60-5
M. Wt: 280.32 g/mol
InChI Key: KKZNVBGSMWHDAB-UHFFFAOYSA-M
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Description

5-(Ethylthiomethyl)-5-isobutyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione is a complex organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant roles in biochemistry, particularly in nucleic acids like DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Ethylthiomethyl)-5-isobutyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione typically involves multi-step organic reactions. One common method includes the reaction of ethylthiomethyl ketone with isobutylamine under controlled conditions to form an intermediate. This intermediate is then subjected to cyclization with sodium hydroxide to yield the final pyrimidinedione compound. The reaction conditions often require precise temperature control and the use of solvents like ethanol or methanol to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and automated systems ensures high yield and purity of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities.

Chemical Reactions Analysis

Types of Reactions

5-(Ethylthiomethyl)-5-isobutyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, where the sodium ion is replaced by other nucleophiles such as halides or alkoxides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and acetic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride, and ethanol.

    Substitution: Sodium halides, alkoxides, and aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols, amines.

    Substitution: Halogenated or alkoxylated derivatives.

Scientific Research Applications

5-(Ethylthiomethyl)-5-isobutyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antiviral, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-(Ethylthiomethyl)-5-isobutyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of oxidative stress, modulation of inflammatory responses, and interference with cellular signaling mechanisms.

Comparison with Similar Compounds

Similar Compounds

    5-(Methylthiomethyl)-5-isobutyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione: Similar structure but with a methyl group instead of an ethyl group.

    5-(Ethylthiomethyl)-5-isopropyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione: Similar structure but with an isopropyl group instead of an isobutyl group.

    5-(Ethylthiomethyl)-5-isobutyl-2-chlorooxy-4,6(1H,5H)-pyrimidinedione: Similar structure but with a chlorine atom instead of a sodium ion.

Uniqueness

The uniqueness of 5-(Ethylthiomethyl)-5-isobutyl-2-sodiooxy-4,6(1H,5H)-pyrimidinedione lies in its specific substituents, which confer distinct chemical and biological properties

Properties

CAS No.

73688-60-5

Molecular Formula

C11H17N2NaO3S

Molecular Weight

280.32 g/mol

IUPAC Name

sodium;5-(ethylsulfanylmethyl)-5-(2-methylpropyl)pyrimidin-3-ide-2,4,6-trione

InChI

InChI=1S/C11H18N2O3S.Na/c1-4-17-6-11(5-7(2)3)8(14)12-10(16)13-9(11)15;/h7H,4-6H2,1-3H3,(H2,12,13,14,15,16);/q;+1/p-1

InChI Key

KKZNVBGSMWHDAB-UHFFFAOYSA-M

Canonical SMILES

CCSCC1(C(=O)NC(=O)[N-]C1=O)CC(C)C.[Na+]

Origin of Product

United States

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